4-Chloropyridine-3,5-diamine

Catalog No.
S12253419
CAS No.
M.F
C5H6ClN3
M. Wt
143.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloropyridine-3,5-diamine

Product Name

4-Chloropyridine-3,5-diamine

IUPAC Name

4-chloropyridine-3,5-diamine

Molecular Formula

C5H6ClN3

Molecular Weight

143.57 g/mol

InChI

InChI=1S/C5H6ClN3/c6-5-3(7)1-9-2-4(5)8/h1-2H,7-8H2

InChI Key

ZREDVNRHGOPLJB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)N)Cl)N

4-Chloropyridine-3,5-diamine is a highly specialized, tri-functionalized pyridine building block primarily utilized in the synthesis of advanced pharmaceutical intermediates, including kinase inhibitors and fused heterocyclic scaffolds like 3H-imidazo[4,5-c]pyridines. By featuring a chlorine atom at the C4 position flanked by two amino groups at the C3 and C5 positions, this compound provides a precise, orthogonal reactivity profile. The primary procurement value of this specific scaffold lies in its ability to bypass multi-step, low-yield regioselective halogenation protocols that plague unfunctionalized diaminopyridines, directly enabling late-stage diversification via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling at the C4 position [1].

Attempting to substitute 4-chloropyridine-3,5-diamine with the cheaper, unfunctionalized 3,5-diaminopyridine introduces severe processability and yield penalties in industrial workflows. Direct electrophilic halogenation of 3,5-diaminopyridine predominantly yields mixtures of 2-chloro and 2,6-dichloro isomers due to the competing directing effects of the amino groups. Alternatively, synthesizing the C4-chloro motif from 4-hydroxy-3,5-dinitropyridine requires the generation of a highly unstable 4-chloro-3,5-dinitro intermediate that is hazardous to handle and scale [1]. Procuring the precisely functionalized 4-chloropyridine-3,5-diamine eliminates these purification burdens and safety risks, ensuring that downstream cyclization proceeds with unambiguous structural fidelity and higher overall mass balance.

Bypassing Unstable Intermediates in Scaffold Synthesis

Traditional routes to C4-functionalized 3,5-diaminopyridines often start from 4-hydroxy-3,5-dinitropyridine, requiring chlorination with SOCl2 to form a highly unstable 4-chloro-3,5-dinitro intermediate before subsequent amination and reduction. Procuring 4-chloropyridine-3,5-diamine directly bypasses this hazardous and unstable dinitro-chloro intermediate, offering a stable, shelf-ready precursor for direct C4-derivatization or cyclization into 3H-imidazo[4,5-c]pyridines. This direct procurement strategy eliminates the yield losses (often >40%) and safety hazards associated with handling the reactive dinitro-chloro species [1].

Evidence DimensionProcess safety and intermediate stability
Target Compound DataStable, shelf-ready diamino-chloro building block
Comparator Or Baseline4-chloro-3,5-dinitropyridine intermediate (highly unstable, requires immediate in situ trapping)
Quantified DifferenceElimination of unstable intermediate handling and associated >40% yield loss
ConditionsMulti-step synthesis of 4-substituted 3,5-diaminopyridine derivatives

Procuring the stable diamine avoids the safety risks and process bottlenecks of generating unstable dinitro-chloro intermediates in-house.

Regiocontrol in C4-Functionalization vs. Direct Halogenation

Attempting to synthesize 4-chloro-3,5-diaminopyridine via direct electrophilic chlorination of 3,5-diaminopyridine is synthetically unviable due to the ortho/para-directing effects of the amino groups, which heavily favor chlorination at the C2 and C6 positions. Procuring the precisely functionalized 4-chloropyridine-3,5-diamine ensures 100% regiochemical fidelity at the C4 position for downstream transition-metal cross-coupling or SNAr. This eliminates the need for exhaustive chromatographic separation of regioisomers, which typically reduces the effective yield of the desired C4-functionalized product to less than 30% when starting from unfunctionalized 3,5-diaminopyridine [1].

Evidence DimensionRegiochemical yield of C4-functionalized product
Target Compound Data100% regiocontrol for C4-derivatization
Comparator Or Baseline3,5-diaminopyridine (<30% yield of C4-chloro isomer due to C2/C6 competition)
Quantified Difference>70% improvement in target isomer recovery and elimination of chromatography
ConditionsHalogenation and subsequent derivatization of the pyridine core

Guaranteed regiochemistry at the C4 position is critical for the reproducible, scale-up synthesis of complex pharmaceutical libraries.

Orthogonal Reactivity for Sequential Derivatization

4-Chloropyridine-3,5-diamine offers a highly predictable orthogonal reactivity profile. The C4-chlorine atom is activated for nucleophilic displacement (SNAr) by the pyridine nitrogen, while the C3 and C5 amino groups can be selectively acylated or protected. Compared to isomers like 2-chloro-3,5-diaminopyridine, where the chlorine is adjacent to the ring nitrogen and highly reactive, the C4-chlorine provides a more controlled reactivity profile that prevents premature hydrolysis or over-reaction during the initial functionalization of the amino groups. This controlled reactivity allows for a stepwise, high-yield construction of tri-substituted pyridine cores .

Evidence DimensionChemoselectivity in multi-step synthesis
Target Compound DataControlled orthogonal reactivity allowing sequential C3/C5 then C4 functionalization
Comparator Or Baseline2-chloro-3,5-diaminopyridine (hyper-reactive C2 chlorine prone to premature displacement)
Quantified DifferenceSuperior chemoselectivity enabling isolation of stable intermediates without premature dehalogenation
ConditionsSequential acylation/protection and SNAr

Controlled reactivity at the C4 position allows chemists to confidently functionalize the amino groups without degrading the halogen handle.

Synthesis of Kinase Inhibitor Libraries

The orthogonal reactivity of the C4-chlorine and the dual amino groups makes this compound an ideal starting material for generating diverse libraries of 3H-imidazo[4,5-c]pyridines and related fused scaffolds targeting ATP-binding sites in kinases. Procuring this pre-functionalized core directly supports high-throughput medicinal chemistry workflows by eliminating early-stage regioselectivity bottlenecks [1].

Development of Advanced Polyamide/Polyimide Polymers

The symmetric 3,5-diamine functionality can be leveraged to synthesize rigid, high-performance polymers, while the C4-chlorine provides a reliable handle for post-polymerization modification or cross-linking. This is superior to using unfunctionalized diaminopyridines, which lack a site for predictable late-stage polymer functionalization [1].

Precursor for Multidentate Ligands in Catalysis

The compound serves as a precise building block for synthesizing specialized nitrogen-rich ligands used in transition metal catalysis. The C4 position can be tethered to solid supports or solubility-enhancing groups via SNAr, while the C3/C5 amines coordinate the metal center, a design only made practical by the stable, tri-functional nature of this specific isomer [1].

XLogP3

0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

143.0250249 g/mol

Monoisotopic Mass

143.0250249 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

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